molecular formula C19H15N3O4S2 B14799107 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

Cat. No.: B14799107
M. Wt: 413.5 g/mol
InChI Key: CWXZRLOBCNAWDL-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indole moiety, a sulfonyl group, and a nitro-substituted thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline can be compared with other similar compounds, such as:

    4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzoic acid: This compound features a benzoic acid moiety instead of the nitro-substituted thiophene ring, leading to different chemical properties and applications.

    4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline: This compound lacks the nitro-substituted thiophene ring, which may result in different biological activities and reactivity.

The uniqueness of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

Molecular Formula

C19H15N3O4S2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-1-(5-nitrothiophen-2-yl)methanimine

InChI

InChI=1S/C19H15N3O4S2/c23-22(24)19-10-7-16(27-19)13-20-15-5-8-17(9-6-15)28(25,26)21-12-11-14-3-1-2-4-18(14)21/h1-10,13H,11-12H2

InChI Key

CWXZRLOBCNAWDL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(S4)[N+](=O)[O-]

Origin of Product

United States

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